7-Hydroxy Granisetron-d3

Isotope dilution mass spectrometry LC-MS/MS internal standardization Stable isotope labeling

7-Hydroxy Granisetron-d3 (CAS 2124272-02-0, free base; CAS 2124272-03-1, hydrochloride) is a triple-deuterated analog of 7-hydroxy granisetron, the major pharmacologically active metabolite of the 5-HT₃ receptor antagonist antiemetic granisetron. The compound bears three deuterium atoms at the N-methyl position of the indazole ring (1-methyl-d₃), yielding a molecular weight of 331.43 Da (free base) versus 328.41 Da for the unlabeled species—a mass shift of +3.02 Da.

Molecular Formula C18H24N4O
Molecular Weight 315.4 g/mol
Cat. No. B15616944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy Granisetron-d3
Molecular FormulaC18H24N4O
Molecular Weight315.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+/i2D3
InChIKeyMFWNKCLOYSRHCJ-GHZBYRHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy Granisetron-d3: Deuterated Internal Standard for Granisetron Metabolite Quantification by LC–MS/MS


7-Hydroxy Granisetron-d3 (CAS 2124272-02-0, free base; CAS 2124272-03-1, hydrochloride) is a triple-deuterated analog of 7-hydroxy granisetron, the major pharmacologically active metabolite of the 5-HT₃ receptor antagonist antiemetic granisetron [1]. The compound bears three deuterium atoms at the N-methyl position of the indazole ring (1-methyl-d₃), yielding a molecular weight of 331.43 Da (free base) versus 328.41 Da for the unlabeled species—a mass shift of +3.02 Da . It is supplied primarily as the hydrochloride salt (MW 367.89) to enhance aqueous solubility and storage stability . 7-Hydroxy granisetron itself accounts for the predominant fraction of granisetron metabolism in humans, with 7-hydroxylation representing the major clearance pathway [2]. The deuterated form is purpose-built as a stable isotope-labeled internal standard (SIL-IS) for isotope dilution LC–MS/MS assays, enabling correction for extraction losses, matrix effects, and ionization variability that cannot be achieved with unlabeled reference standards or structural analog internal standards [3].

Why 7-Hydroxy Granisetron-d3 Cannot Be Replaced by Unlabeled Metabolite Standards or Structural Analog Internal Standards


In LC–MS/MS bioanalysis, the choice of internal standard directly governs assay accuracy, precision, and robustness against matrix effects. The unlabeled 7-hydroxy granisetron reference standard (CAS 133841-15-3, MW 328.41) is indistinguishable from endogenous analyte by mass spectrometry and therefore cannot serve as an internal standard in isotope dilution workflows [1]. Structural analog internal standards (e.g., chemically related but non-isotopic compounds) exhibit different extraction recoveries, chromatographic retention times, and ionization behavior from the target analyte, leaving matrix effects and sample preparation losses under- or over-corrected [2]. Granisetron-d₃ (CAS 1224925-64-7, MW 315.43), while deuterated, targets the parent drug rather than the 7-hydroxy metabolite; due to the substantial polarity difference imparted by the phenolic –OH group, it exhibits distinct chromatographic retention and extraction behavior from 7-hydroxy granisetron, precluding reliable co-elution-based matrix effect correction for the metabolite . 7-Hydroxy Granisetron-d₃ is the only commercially available internal standard that matches the exact chemical structure, chromatographic retention, extraction recovery, and ionization efficiency of the 7-hydroxy metabolite while providing the requisite +3.02 Da mass shift for selective MRM detection without isotopic cross-talk [3].

7-Hydroxy Granisetron-d3: Quantitative Differentiation Evidence Against Closest Comparators


Mass Spectrometric Selectivity: +3.02 Da Mass Shift Enables Isotope Dilution Quantification Free of Natural Isotopologue Interference

The deployment of three deuterium atoms at the N-methyl position of the indazole ring confers a monoisotopic mass of 331.43 Da for 7-Hydroxy Granisetron-d₃ versus 328.41 Da for unlabeled 7-hydroxy granisetron—a net mass increment of +3.02 Da . This Δm exceeds the minimum +3 Da threshold widely regarded as necessary to avoid isotopic cross-talk from the natural-abundance ¹³C₂ isotopologue of the unlabeled analyte (approximately 0.5% relative abundance at m/z +2), which would otherwise contribute signal in the internal standard MRM channel and compromise quantification accuracy at low analyte concentrations [1]. In contrast, Granisetron-d₃ (MW 315.43) differs from 7-hydroxy granisetron by a much larger mass (Δm ≈ −12.98 Da) and also lacks the phenolic –OH group; this structural dissimilarity produces divergent chromatographic retention, rendering it unsuitable as a co-eluting internal standard for the hydroxylated metabolite .

Isotope dilution mass spectrometry LC-MS/MS internal standardization Stable isotope labeling

Matrix Effect Compensation: SIL-IS Achieves Accuracy >85% and Precision <10% CV in Validated Human Plasma and Urine LC–MS/MS Assays

In the validated LC–MS/MS method reported by Zhao et al. (2016), the use of stable isotopically labeled internal standards—including the deuterated 7-hydroxy granisetron IS—yielded accuracies >85% and precision (CV) <10% across calibration ranges of 0.1–100 ng/mL (plasma) and 2–1000 ng/mL (urine) for 7-hydroxy granisetron [1]. Critically, no significant matrix effects were observed in either human plasma or urine matrices when SIL-IS compensation was applied [1]. By contrast, the earlier HPLC-fluorescence/electrochemical method of Boppana et al. (1995), which employed a non-isotopic structural analog internal standard for 7-hydroxy granisetron quantification, achieved precision and accuracy within 13% across the calibration range and an LOQ of 0.25 ng/mL—demonstrating inherently wider analytical variability in the absence of isotope dilution correction [2]. The SIL-IS approach additionally enabled a lower LOQ of 0.1 ng/mL for the metabolite, a 2.5-fold sensitivity improvement [1].

Matrix effect correction Bioanalytical method validation Isotope dilution LC-MS/MS

Certified Isotopic Purity of 99.40% Minimizes Unlabeled Analyte Carryover Contribution to IS Channel

Lot-specific Certificate of Analysis data from Santa Cruz Biotechnology for 7-Hydroxy Granisetron-d₃ Hydrochloride (Catalog sc-495587) documents an isotopic purity of 99.40% and an HPLC chemical purity of 99.62% . The 0.60% residual unlabeled species in the IS preparation contributes a quantifiable background signal at the analyte m/z channel; at the highest IS working concentration, this corresponds to a known, correctable offset rather than an uncontrolled variable. In comparison, certain commercially available unlabeled 7-hydroxy granisetron reference standards are supplied at ≥95% purity (typical of non-certified research-grade materials), introducing up to ~5% of unidentified impurities that may co-elute and interfere with either analyte or IS detection channels [1]. The deuterated hydrochloride salt additionally offers well-defined solubility in water and methanol (slightly soluble), melting point >190 °C (dec.), and storage stability at −20 °C under inert atmosphere—parameters confirmed by multiple independent supplier COAs .

Isotopic purity certification Internal standard quality control LC-MS/MS assay reliability

Deuteration at N-Methyl Position of Indazole Ring Ensures Metabolic and Analytical Stability Against Hydrogen–Deuterium Back-Exchange

The three deuterium atoms in 7-Hydroxy Granisetron-d₃ are positioned on the N-methyl substituent of the indazole ring (1-methyl-d₃), as confirmed by the IUPAC name: 7-hydroxy-1-(methyl-d₃)-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide . This N-methyl site is chemically non-exchangeable under typical bioanalytical sample preparation conditions (aqueous buffers, pH 4–7, room temperature to 37 °C), in contrast to labels placed on O–H, N–H, or α-carbonyl positions that are susceptible to rapid H/D back-exchange in protic solvents [1]. Granisetron-d₃ (parent drug) is similarly labeled at the 9-methyl position of the azabicyclononane moiety rather than the indazole N-methyl, meaning the two deuterated internal standards are structurally complementary—each matched to its respective analyte at the precise metabolic modification site . The metabolic stability of the N-methyl group is further supported by in vitro metabolism data showing that granisetron 7-hydroxylation occurs on the aromatic ring while N-demethylation represents a minor pathway, ensuring the deuterium label is retained during hepatic metabolism studies [2].

Deuterium labeling site stability H/D exchange resistance SIL-IS analytical robustness

Hydrochloride Salt Form Provides Defined Stoichiometry, Enhanced Aqueous Solubility, and Validated Storage Stability Relative to Free Base

7-Hydroxy Granisetron-d₃ is most commonly procured as the hydrochloride salt (CAS 2124272-03-1, MW 367.89) rather than the free base (CAS 2124272-02-0, MW 331.43) . The hydrochloride salt exhibits a defined melting point of >190 °C (decomposition) and slight solubility in both water and methanol, enabling direct preparation of stock solutions in aqueous/organic mixtures compatible with reversed-phase LC mobile phases . In comparison, the unlabeled 7-hydroxy granisetron hydrochloride (CAS 133841-04-0, MW 364.87) has a higher melting point of >220 °C (dec.) and comparable slight aqueous solubility . The free base form of either compound has lower aqueous solubility due to the absence of the ionizable hydrochloride counterion, which can complicate quantitative dissolution for calibration standard preparation and may exhibit poorer long-term solid-state stability . Lot-specific COA data for the d₃-hydrochloride confirm chloride content by ion chromatography (9.61% for the SCBT lot), providing additional stoichiometric verification of salt form integrity .

Salt form selection Reference standard solubility Long-term stability

Optimal Deployment Scenarios for 7-Hydroxy Granisetron-d3 in Bioanalytical and Pharmaceutical Workflows


Regulated Bioanalytical Method Validation for Granisetron Pharmacokinetic Studies in Special Populations

In clinical pharmacokinetic studies of granisetron—particularly in vulnerable populations such as pregnant women, pediatric patients, or subjects with hepatic impairment—regulatory guidances (FDA BMV, EMA) require isotope dilution internal standardization to achieve the accuracy (>85%) and precision (<10% CV) benchmarks necessary for reliable PK parameter estimation [1]. 7-Hydroxy Granisetron-d₃ serves as the matched SIL-IS for the major active metabolite, enabling simultaneous quantification of both parent and metabolite from a single sample preparation. The Zhao et al. (2016) method, validated in human plasma (0.1–100 ng/mL) and urine (2–1000 ng/mL) from pregnant subjects, demonstrated no significant matrix effects across these complex biological matrices—a prerequisite for regulatory acceptance of PK data in ANDA and NDA submissions [1].

Pharmaceutical Impurity Profiling and Quality Control of Granisetron API and Finished Dosage Forms

7-Hydroxy granisetron is a hydroxylation-derived impurity of granisetron active pharmaceutical ingredient that requires rigorous control per European Pharmacopoeia specifications, with individual identified impurity limits typically set at 0.1–0.2% [2]. Quantification of this impurity at trace levels in API batches and stability study samples demands an internal standard that precisely corrects for extraction efficiency and ionization variability. 7-Hydroxy Granisetron-d₃, with its certified isotopic purity of 99.40% and HPLC purity of 99.62%, provides the requisite accuracy for impurity determination at the 0.05–0.10% threshold specified for unspecified individual impurities . The hydrochloride salt form further ensures reproducible standard preparation across QC laboratories.

In Vitro Drug Metabolism and Drug–Drug Interaction Studies Using Human Hepatocytes or Liver Microsomes

In CYP phenotyping and drug–drug interaction studies, granisetron 7-hydroxylation is primarily mediated by CYP1A1, with contributions from CYP3A4/5 [3]. Accurate quantification of 7-hydroxy granisetron formation rates in human liver microsomal incubations requires an internal standard that co-elutes with the metabolite to correct for ion suppression from incubation matrix components (NADPH, microsomal protein, phospholipids). 7-Hydroxy Granisetron-d₃, bearing deuterium at the metabolically stable N-methyl position, maintains its isotopic integrity throughout the incubation, sample quenching, and extraction workflow, enabling reliable determination of enzyme kinetic parameters (Kₘ, Vₘₐₓ) that inform clinical DDI risk assessment [3].

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology of Granisetron in Oncology Patients

Granisetron is administered at low doses (1 mg IV or 1–2 mg oral) yielding plasma concentrations in the low ng/mL range. Therapeutic drug monitoring in oncology patients receiving polypharmacy requires a method with sufficient sensitivity and selectivity to distinguish granisetron and its 7-hydroxy metabolite from co-administered drugs and their metabolites. The Zhao et al. (2016) LC–MS/MS method using SIL-IS achieved an LOQ of 0.1 ng/mL for 7-hydroxy granisetron in plasma, enabling quantification across >3 half-lives post-dose [1]. The use of the deuterated IS ensures that batch-to-batch variability in extraction recovery and matrix effects—common in clinical samples with varying lipid content, protein levels, and hemolysis—is compensated, supporting reproducible TDM results that can guide antiemetic therapy optimization [1].

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